

Application Notes and Protocols: Meyer-Schuster Rearrangement of Tertiary Propargylic Alcohols

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Compound of Interest

Compound Name: 1,1-Diphenyl-2-propyn-1-ol

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Introduction

The Meyer-Schuster rearrangement is a powerful and atom-economical acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β -unsaturated ketones or aldehydes.^{[1][2]} This reaction proceeds via a formal 1,3-hydroxyl shift and subsequent tautomerization.^{[3][4]} For tertiary propargylic alcohols, the rearrangement typically yields α,β -unsaturated ketones. The reaction is of significant interest in organic synthesis due to the prevalence of α,β -unsaturated carbonyl moieties in a wide array of natural products and pharmaceutically active molecules.

Traditionally, the Meyer-Schuster rearrangement was conducted under harsh acidic conditions, which could lead to side reactions, such as the competing Rupe rearrangement, particularly with tertiary alcohols.^[1] The Rupe rearrangement yields α,β -unsaturated methyl ketones through an enyne intermediate.^[1] Modern methodologies have introduced milder and more selective catalytic systems, including Lewis acids and transition metals, expanding the synthetic utility of this transformation.^[1]

This document provides detailed application notes, experimental protocols, and comparative data for the Meyer-Schuster rearrangement of tertiary propargylic alcohols, focusing on various catalytic systems.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves three key steps:

- **Protonation:** Rapid protonation of the hydroxyl group of the propargylic alcohol to form a good leaving group (water).
- **1,3-Shift:** The rate-determining step, which involves a 1,3-shift of the protonated hydroxyl group to form an allene intermediate.
- **Tautomerization and Deprotonation:** Keto-enol tautomerization of the allenol followed by deprotonation to yield the stable α,β -unsaturated carbonyl compound.^[1]

The stereoselectivity of the Meyer-Schuster rearrangement is an important consideration, often favoring the formation of the more stable E-isomer of the α,β -unsaturated ketone.

Applications in Drug Development and Natural Product Synthesis

The α,β -unsaturated ketone core structure is a key pharmacophore in many bioactive molecules. The Meyer-Schuster rearrangement has been employed as a crucial step in the synthesis of several important pharmaceutical agents and natural products.

- **Prostaglandins:** The gold(I)-catalyzed Meyer-Schuster rearrangement has been instrumental in the synthesis of prostaglandins like Latanoprost and Bimatoprost, which are used to treat glaucoma. This methodology provides an efficient alternative to the traditional Horner-Wadsworth-Emmons reaction for the installation of the enone side chain.
- **Paclitaxel (Taxol®):** A key step in a formal synthesis of the anticancer drug paclitaxel involves a Meyer-Schuster rearrangement to construct a sterically hindered E-alkene with high diastereoselectivity.^[1] This strategic application highlights the reaction's ability to overcome steric challenges in complex molecule synthesis.^[1]
- **Other Bioactive Molecules:** Propargylic alcohols are valuable precursors for a variety of moieties found in natural products and synthetic pharmaceuticals, and their rearrangement to α,β -unsaturated carbonyl compounds is a common synthetic strategy.^[5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Meyer-Schuster rearrangement of various tertiary propargylic alcohols under different catalytic systems.

Entry	Substrate	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	1,1-diphenylprop-2-yn-1-ol	p-TsOH (10)	Toluene	110	2	95	N/A
2	1-ethynylcyclohexan-1-ol	H ₂ SO ₄ (cat.)	Acetic Acid	100	1	80	N/A
3	2-methyl-4-phenylbut-3-yn-2-ol	InCl ₃ (5)	Water	160 (MW)	0.25	98	N/A
4	3-methyl-1-phenylpent-1-yn-3-ol	AuCl ₃ (2)	CH ₃ CN	60	1	92	N/A
5	1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol	AgOTf (5)	Dioxane	80	3	88	N/A
6	2-(4-methoxyphenyl)oct-3-yn-2-ol	aq. (OH)P(O)H ₂ (10)	Toluene	110	18	58	[6]

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Meyer-Schuster Rearrangement using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a classic approach using a strong Brønsted acid catalyst.

Materials:

- Tertiary propargylic alcohol (e.g., 1,1-diphenylprop-2-yn-1-ol)
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography

Procedure:

- To a solution of the tertiary propargylic alcohol (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
- Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,β -unsaturated ketone.

Expected Outcome: For 1,1-diphenylprop-2-yn-1-ol, the expected product is 1,1-diphenylprop-2-en-1-one.

Protocol 2: Lewis Acid-Catalyzed Meyer-Schuster Rearrangement using Indium(III) Chloride (InCl_3) under Microwave Irradiation

This protocol outlines a modern, efficient method using a Lewis acid catalyst and microwave heating.

Materials:

- Tertiary propargylic alcohol (e.g., 2-methyl-4-phenylbut-3-yn-2-ol)
- Indium(III) chloride (InCl_3)
- Deionized water
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the tertiary propargylic alcohol (1.0 mmol) and indium(III) chloride (0.05 mmol, 5 mol%).
- Add deionized water (2 mL) to the vessel.
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at 160 °C for 15 minutes.
- After the reaction is complete, cool the vessel to room temperature.
- Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
- Filter the solution and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography to yield the pure α,β -unsaturated ketone.

Protocol 3: Transition Metal-Catalyzed Meyer-Schuster Rearrangement using Gold(III) Chloride (AuCl₃)

This protocol details a mild and efficient rearrangement using a gold catalyst.

Materials:

- Tertiary propargylic alcohol (e.g., 3-methyl-1-phenylpent-1-yn-3-ol)
- Gold(III) chloride (AuCl₃)
- Acetonitrile (CH₃CN)
- Water
- Ethyl acetate (EtOAc)

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of the tertiary propargylic alcohol (1.0 mmol) in acetonitrile (5 mL) in a screw-cap vial, add gold(III) chloride (0.02 mmol, 2 mol%).
- Seal the vial and heat the reaction mixture at 60 °C.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction to room temperature and quench with water (10 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
- Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired α,β -unsaturated ketone.

Spectroscopic Data of a Representative Product: Chalcone (1,3-diphenyl-2-propen-1-one)

Chalcone is a common α,β -unsaturated ketone that can be synthesized via the Meyer-Schuster rearrangement of 1,3-diphenylprop-2-yn-1-ol.

- ^1H NMR (CDCl_3 , 400 MHz): δ 8.03-7.98 (m, 2H, Ar-H), 7.85 (d, J = 15.7 Hz, 1H, COCH=CHPh), 7.62-7.55 (m, 1H, Ar-H), 7.52-7.40 (m, 7H, Ar-H and COCH=CHPh).
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 190.5 (C=O), 144.9, 138.2, 134.9, 132.8, 130.6, 129.1, 128.6, 128.5, 122.2 (Ar-C and C=C).

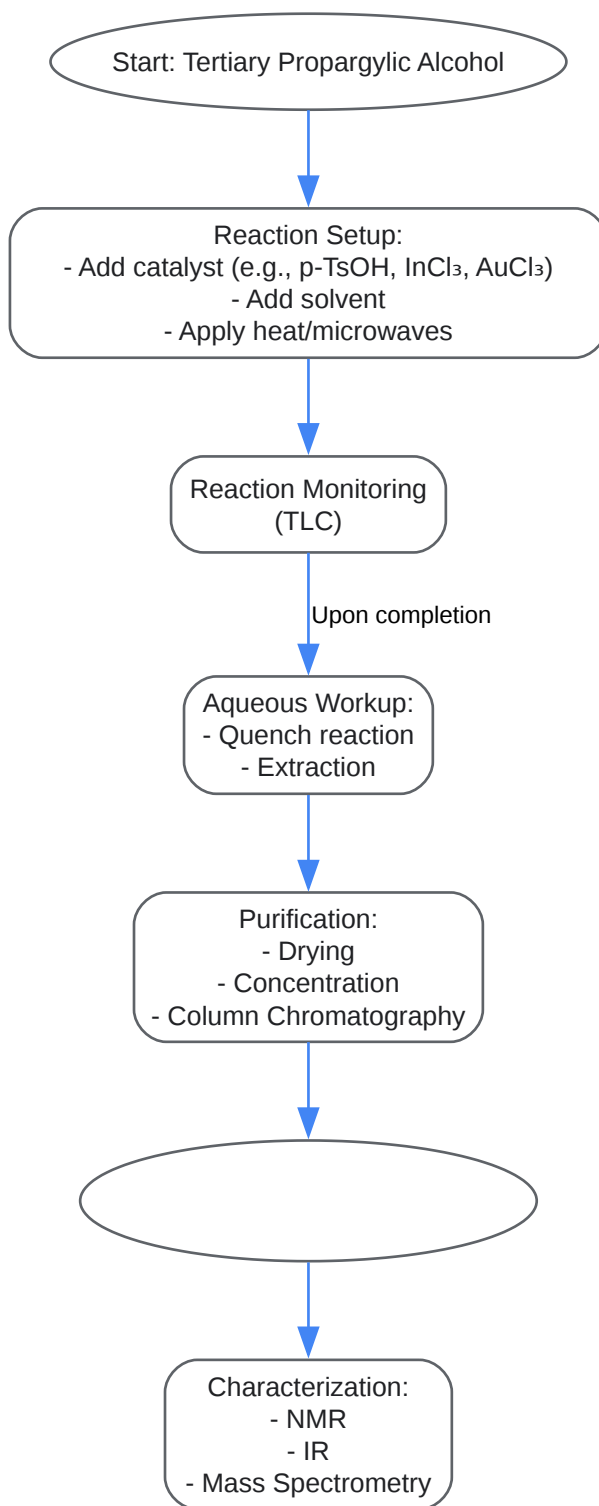
- IR (KBr, cm^{-1}): 3060, 1660 (C=O, conjugated), 1600, 1575, 1450, 980.

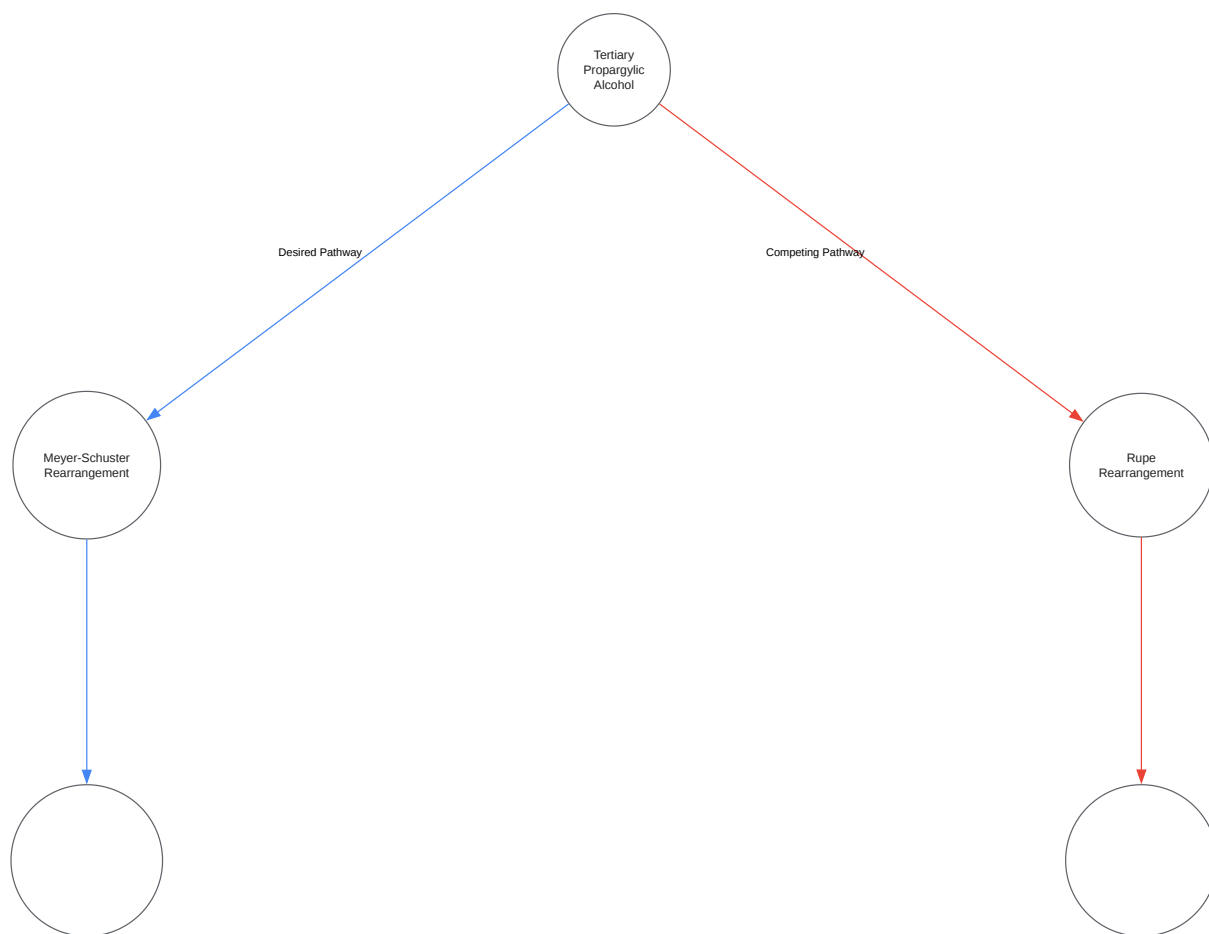
Visualizations



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Caption: Mechanism of the Meyer-Schuster Rearrangement.





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